CC-90003 -

CC-90003

Catalog Number: EVT-1533777
CAS Number:
Molecular Formula: C22H21ClN4O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, CC-90003 inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
Synthesis Analysis

Methods and Technical Details

The synthesis of CC-90003 involves multiple steps that include the formation of a pyrimidine core followed by functionalization to introduce specific substituents. Key steps in the synthetic route include:

  • Formation of the Pyrimidine Core: This initial step establishes the foundational structure of the compound.
  • Introduction of Functional Groups: The trifluoromethyl group is introduced, along with methoxy and methyl groups.
  • Final Coupling: The process culminates in coupling reactions that yield the acrylamide moiety essential for its biological activity.

For industrial production, the laboratory synthesis must be optimized for larger scale operations, focusing on reaction conditions, purification processes, and quality control to ensure the compound's purity and consistency .

Molecular Structure Analysis

Structure and Data

The molecular structure of CC-90003 features a complex arrangement that supports its function as an inhibitor. The key components include:

  • A pyrimidine core that serves as the structural backbone.
  • Trifluoromethyl, methoxy, and methyl substituents that enhance its binding affinity to target proteins.

Data regarding its molecular structure can be summarized as follows:

PropertyValue
Molecular FormulaC22H21F3N6O2C_{22}H_{21}F_{3}N_{6}O_{2}
InChI KeyILUKRINUNLAVMH-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C

This structural complexity is crucial for its mechanism of action against ERK1/2 .

Chemical Reactions Analysis

Reactions and Technical Details

CC-90003 primarily engages in covalent binding reactions with ERK1/2, forming irreversible bonds at their active sites. This mechanism effectively inhibits their enzymatic activity. Key aspects of the chemical reactions involved include:

  • Types of Reactions: Covalent binding leading to permanent inhibition of target proteins.
  • Common Reagents: The synthesis utilizes trifluoromethylating agents, methoxy and methyl substituents, along with acrylamide precursors.
  • Reaction Conditions: Controlled conditions are maintained to optimize yield and purity.

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of CC-90003 .

Mechanism of Action

Process and Data

CC-90003 acts as a covalent inhibitor targeting ERK1/2 within the MAPK signaling cascade. Its mechanism involves:

  • Inhibition of ERK Activity: By binding covalently to ERK1/2, CC-90003 prevents their activation, disrupting downstream signaling pathways that promote tumor growth.
  • Impact on Tumor Models: Preclinical studies demonstrate efficacy in KRAS-mutant tumor models, indicating potential for therapeutic application in resistant cancer types .

Pharmacokinetic studies reveal that CC-90003 is soluble in dimethyl sulfoxide, facilitating its use in experimental settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CC-90003 contribute to its functionality as a drug candidate. Key characteristics include:

  • Solubility: Soluble in dimethyl sulfoxide, allowing for easy formulation in biological assays.
  • Stability: The compound's stability can be influenced by environmental conditions such as pH and temperature.

Further analyses focus on determining its melting point, boiling point, and other relevant physical characteristics through standard laboratory methods .

Applications

Scientific Uses

CC-90003 has significant potential applications in cancer therapy due to its targeted inhibition of ERK signaling. Notable uses include:

  • Preclinical Models: Demonstrated efficacy against KRAS-mutant tumors in xenograft models.
  • Combination Therapy Potential: Studies suggest that it may enhance the effectiveness of other treatments, such as docetaxel, by regulating tumor stem cell networks .
Introduction to ERK1/2 Signaling in Oncogenesis

Role of the MAPK/ERK Pathway in Cellular Proliferation and Survival

The mitogen-activated protein kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is a master regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as the terminal kinases in this pathway, transmitting signals from activated cell surface receptors to nuclear transcription factors. Upon activation by upstream kinases MEK1/2 via dual phosphorylation of their Thr-Glu-Tyr (TEY) motif, ERK1/2 translocate to the nucleus where they phosphorylate over 200 substrates, including transcription factors (e.g., c-Fos, c-Myc), kinases (e.g., p90RSK), and cytoskeletal proteins. This orchestrates cell cycle progression through G1/S transition by cyclin D1 upregulation and CDK activation. Notably, ERK1/2 signaling exhibits signaling plasticity, where duration and intensity determine cellular outcomes—transient activation promotes proliferation, while sustained activation drives differentiation. The pathway is tightly regulated by negative feedback loops, including ERK-mediated phosphorylation of SOS, RAF, and MEK, which attenuate upstream signaling. Dysregulation of these controls is a hallmark of cancer [1] [5] [6].

ERK1/2 Dysregulation in KRAS- and BRAF-Mutant Cancers

Oncogenic mutations in KRAS (occurring in ~30% of all cancers) and BRAF (~7% of cancers) result in constitutive activation of the MAPK pathway, driving uncontrolled proliferation and survival. KRAS mutations (most frequently at codons G12, G13, and Q61) impair GTP hydrolysis, locking RAS in its active GTP-bound state. This leads to persistent RAF dimerization and activation. Similarly, BRAFV600E mutations increase kinase activity by 500-fold, independent of RAS activation. These mutations are prevalent in pancreatic (70–90% KRAS), colorectal (30–50% KRAS), melanoma (50% BRAFV600E), and lung cancers (20–30% KRAS). Crucially, ERK1/2 themselves are rarely mutated (<1% of cancers), making them attractive therapeutic targets to bypass resistance mechanisms associated with upstream inhibitors. However, ERK1/2 hyperactivation occurs downstream of mutant KRAS/BRAF via:

  • Loss of negative feedback regulators (e.g., DUSP phosphatases)
  • Transcriptional upregulation of ERK1/2 expression
  • Compensatory activation of parallel pathways (e.g., PI3K/AKT) [1] [4] [6].

Rationale for Targeting ERK1/2 in Precision Oncology

Targeting ERK1/2 offers four key advantages over upstream inhibitors:

  • Overcoming Resistance: Inhibitors of BRAF (e.g., vemurafenib) or MEK (e.g., trametinib) often fail due to reactivation of ERK signaling via RTK upregulation, RAS amplification, or MEK mutations. ERK1/2 inhibition blocks signaling regardless of upstream reactivation [1] [5].
  • Avoiding Paradoxical Activation: BRAF inhibitors can induce dimerization of wild-type RAF in RAS-mutant cells, stimulating ERK signaling in non-tumor cells. Direct ERK inhibition avoids this [1].
  • Targeting Non-catalytic Functions: ERK1/2 scaffold transcription factors independently of kinase activity, which ERK inhibitors disrupt [5].
  • Exploiting Pathway Bottleneck: ERK1/2 serve as convergence points for multiple oncogenic signals, providing broader control [3] [5].

Table 1: Resistance Mechanisms to Upstream MAPK Inhibitors

TargetDrug ExamplesResistance MechanismsERK1/2 Inhibition Advantage
BRAFVemurafenib, DabrafenibRAS mutations, BRAF splicing variants, RTK overexpressionBlocks signaling downstream of reactivated BRAF
MEKTrametinib, CobimetinibMEK1/2 mutations, CRAF amplificationPrevents phosphorylation of ERK substrates
KRASSotorasib, AdagrasibSecondary KRAS mutations, Adaptive feedbackTargets terminal node unaffected by upstream mutations

Properties

Product Name

CC-90003

Molecular Formula

C22H21ClN4O4

Synonyms

CC-90003; CC 90003; CC90003.;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.